![molecular formula C19H19FN4O3 B5601524 7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)

7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

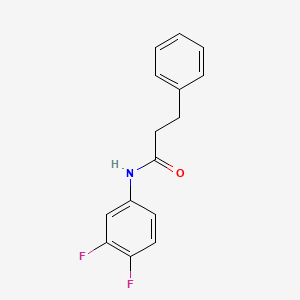

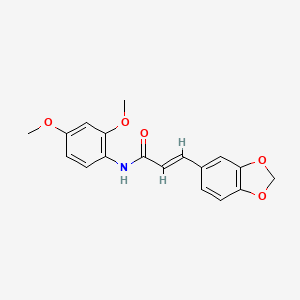

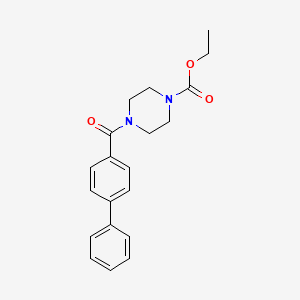

Imidazo[1,2-a]pyrazine derivatives, including the compound , are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and explored for their chemical and physical properties, aiming at understanding their reactivity and developing new drugs or materials with enhanced features.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves condensation reactions, employing strategies such as microwave irradiation for efficiency. An example includes the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, showcasing the versatility of these compounds in generating a wide range of derivatives (Jyothi & Madhavi, 2019).

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrazine derivatives is characterized using spectroscopic methods such as IR, 1H, and 13C NMR, and MS, providing detailed insights into their molecular framework. This structural elucidation is crucial for understanding the compound's reactivity and biological activity.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including condensation, cyclization, and substitution, which are pivotal in modifying their chemical properties for specific applications. For example, the reaction of 2-iodopyrazine with ammonia gas and subsequent chemical transformations highlight the reactivity of this compound class in synthesizing diverse derivatives with potential antimicrobial activity.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrazine derivatives, such as solubility, melting point, and crystal structure, are determined through experimental studies. These properties are essential for the compound's application in drug formulation and material science.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and biological activity, are explored through synthetic and analytical techniques. For instance, the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines indicates the importance of substituents in influencing the compound's chemical behavior and potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).

Scientific Research Applications

Synthesis and Biological Evaluation

Chemical Synthesis and Anticancer Activity : Various derivatives of imidazo[1,2-a]pyrazine and related heterocycles have been synthesized and evaluated for their potential anticancer activities. For instance, studies have focused on synthesizing novel compounds and assessing their cytotoxicity against different cancer cell lines, demonstrating the utility of these compounds in exploring new therapeutic agents (Hassan et al., 2014).

Antimicrobial and Antiviral Applications : Some derivatives have been synthesized with the intention of discovering new antimicrobial agents. The antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, for example, has been explored, showing promising results against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial treatments (Jyothi & Madhavi, 2019).

Mechanistic Studies and Drug Development

Molecular Docking and Mechanistic Insights : Some studies have ventured into molecular docking to understand the interaction between synthesized compounds and biological targets, providing insights into their mechanism of action. This approach is crucial for drug development, allowing for the optimization of compound structures for better efficacy and reduced toxicity (Sivaramakarthikeyan et al., 2020).

Synthesis for Anti-inflammatory and Analgesic Activities : Research has also been conducted on the synthesis of new compounds for evaluating their anti-inflammatory and analgesic activities. This is indicative of the broader applicability of such compounds in addressing various conditions that require anti-inflammatory or pain-relieving medications (Khalifa et al., 2014).

Future Directions

properties

IUPAC Name |

6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-3-8-24-16(13-4-6-14(20)7-5-13)11-23-10-15(22-17(23)19(24)27)18(26)21-9-12(2)25/h3-7,10-12,25H,1,8-9H2,2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAGHUWORSKXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC=C)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrazine](/img/structure/B5601463.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)

![methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B5601479.png)

![5-(4-chlorophenyl)-3-(3-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601503.png)

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)

![1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601532.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)